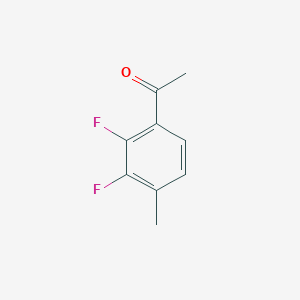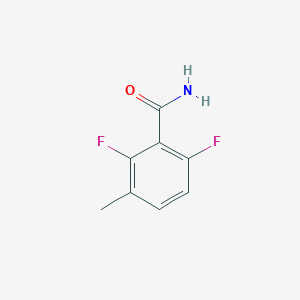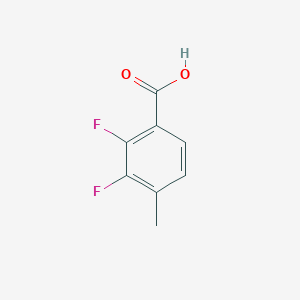
5-Fluoroindoline
Vue d'ensemble
Description
5-Fluoroindoline: is a fluorinated derivative of indoline, characterized by the presence of a fluorine atom at the 5-position of the indoline ring.
Applications De Recherche Scientifique
5-Fluoroindoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of fluorinated compounds for various industrial applications .
Safety and Hazards
Orientations Futures
While specific future directions for 5-Fluoroindoline are not detailed in the available resources, fluorinated indoles have received considerable attention due to their influence on reactivity, selectivity, and biological activity . This suggests potential future research directions in exploring the applications of this compound and related compounds in various fields, including pharmaceuticals and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 5-Fluoroindoline involves the reaction of 5-fluoro-1H-indole with zinc borohydride in ether. The reaction mixture is stirred for 48 hours at 0°C under nitrogen atmosphere, followed by quenching with dilute hydrochloric acid. The product is then isolated by adjusting the pH and separating the ether layer.
Industrial Production Methods: Industrial production of this compound can be achieved through microwave-assisted synthesis. This method involves the reaction of this compound-2,3-dione with various anilines under microwave irradiation for 9-15 minutes. The use of copper dipyridine dichloride as a catalyst enhances the reaction efficiency, providing good to excellent yields of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluoroindoline undergoes various chemical reactions, including:
Oxidation: Conversion to this compound-2,3-dione.
Reduction: Reduction of the indoline ring.
Substitution: Nucleophilic substitution reactions at the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Zinc borohydride in ether.
Substitution: Aniline derivatives under microwave irradiation with copper dipyridine dichloride as a catalyst
Major Products:
Oxidation: this compound-2,3-dione.
Reduction: Reduced indoline derivatives.
Substitution: Various fluorinated indole derivatives.
Mécanisme D'action
The mechanism of action of 5-Fluoroindoline involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its reactivity and selectivity, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
- 5-Fluoroindole
- 6-Fluoroindole
- 5-Chloroindoline
- 5-Methylindole
Comparison: 5-Fluoroindoline is unique due to the presence of a fluorine atom at the 5-position, which significantly influences its chemical reactivity and biological activity. Compared to 5-Fluoroindole, this compound has a saturated indoline ring, which affects its stability and reactivity. The presence of fluorine in this compound also enhances its potential as a pharmaceutical intermediate compared to other similar compounds .
Propriétés
IUPAC Name |
5-fluoro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQRMQIYCWFDGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379043 | |
| Record name | 5-fluoroindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2343-22-8 | |
| Record name | 5-fluoroindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoroindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 5-fluoroisatin?
A: 5-Fluoroisatin (5-fluoroindoline-2,3-dione) has the molecular formula C8H4FNO2. [] Its structure consists of an isatin core with a fluorine atom substituted at the 5th position. While specific spectroscopic data isn't detailed in the provided abstracts, common characterization methods for this type of compound include NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Q2: How does the structure of 5-fluoroisatin influence its crystal formation and interactions?
A: Research indicates that 5-fluoroisatin molecules can form chain-like structures via C-H···O interactions. [] These chains are further stabilized by N-H···O hydrogen bonds with solvent molecules like dimethyl sulfoxide (DMSO). [] This hydrogen bonding pattern, along with potential halogen bonding due to the fluorine atom, can influence the compound's solubility and other physicochemical properties.
Q3: Have any studies explored the potential antimicrobial activity of 5-fluoroisatin derivatives?
A: Yes, researchers have synthesized various spiro[indol-thiazolidon-2,4-diones] incorporating the 5-fluoroisatin scaffold. [, ] These derivatives were tested for in vitro antimicrobial activity against various bacterial strains. While the specific results aren't detailed in the abstracts, this research suggests that 5-fluoroisatin derivatives could be promising candidates for developing novel antimicrobial agents.
Q4: Has 5-fluoroisatin been investigated for potential applications beyond antimicrobial activity?
A: Indeed, 5-fluoroisatin was identified as a potential antimycobacterial agent through computer-based drug design approaches. [] In vitro studies demonstrated its activity against both sensitive and resistant strains of Mycobacterium sp., indicating its potential for tuberculosis treatment. [] Further research is needed to explore its mechanism of action and efficacy in vivo.
Q5: Are there any known metal complexes involving 5-fluoroisatin derivatives?
A: Yes, a copper(II) complex featuring a 5-fluoroisatin 3-oxime ligand has been reported. [] This complex exhibits a three-dimensional network structure stabilized by hydrogen bonding. [] This finding suggests that 5-fluoroisatin derivatives can act as ligands in metal complexes, opening up possibilities for exploring their coordination chemistry and potential applications in areas like catalysis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
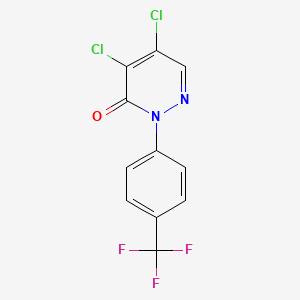


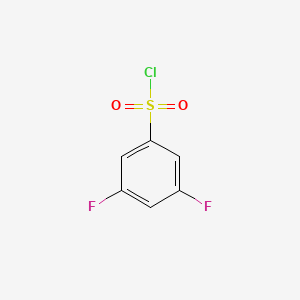

![1-[3-(Difluoromethoxy)phenyl]ethanone](/img/structure/B1304698.png)


![2-[3-(difluoromethoxy)phenyl]acetic Acid](/img/structure/B1304703.png)
